

A Comparative Spectroscopic Analysis of 2-Ethoxy-5-nitropyridine and Its Derivatives

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Compound of Interest

Compound Name: **2-Ethoxy-5-nitropyridine**

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This guide provides a detailed spectroscopic comparison of **2-ethoxy-5-nitropyridine** and its key derivatives, including 2-methoxy-5-nitropyridine, 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine, and 2-hydroxy-5-nitropyridine (which exists in equilibrium with its tautomer, 5-nitro-2-pyridone). A comprehensive understanding of the spectroscopic properties of these compounds is crucial for their synthesis, characterization, and application in medicinal chemistry and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for **2-ethoxy-5-nitropyridine** and its derivatives. These values are essential for compound identification and for understanding the electronic and structural effects of the substituent at the 2-position of the 5-nitropyridine core.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | H-3 | H-4 | H-6 | Other Protons |
|--|-----------|----------|----------|--|
| 2-Ethoxy-5-nitropyridine | ~8.4 (dd) | ~6.9 (d) | ~9.2 (d) | ~4.5 (q, -OCH ₂ CH ₃), ~1.4 (t, -OCH ₂ CH ₃) |
| 2-Methoxy-5-nitropyridine ^[1] | 8.43 (dd) | 6.89 (d) | 9.16 (d) | 4.09 (s, -OCH ₃) |
| 2-Chloro-5-nitropyridine | 8.50 (dd) | 7.95 (d) | 9.25 (d) | - |
| 2-Bromo-5-nitropyridine | 8.55 (dd) | 8.10 (d) | 9.28 (d) | - |
| 2-Hydroxy-5-nitropyridine | 8.21 (dd) | 6.65 (d) | 8.98 (d) | 12.5 (br s, -OH) |

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons |
|---------------------------|-------|-------|-------|-------|-------|---|
| 2-Ethoxy-5-nitropyridine | ~163 | ~145 | ~110 | ~138 | ~150 | ~63 (-OCH ₂ CH ₃), ~14 (-OCH ₂ CH ₃) |
| 2-Methoxy-5-nitropyridine | 164.1 | 145.5 | 110.2 | 137.8 | 150.3 | 54.5 (-OCH ₃) |
| 2-Chloro-5-nitropyridine | 151.2 | 146.1 | 121.5 | 139.8 | 149.7 | - |
| 2-Bromo-5-nitropyridine | 142.8 | 146.5 | 124.7 | 140.1 | 150.2 | - |
| 2-Hydroxy-5-nitropyridine | 165.2 | 142.3 | 111.8 | 135.1 | 148.9 | - |

Table 3: Key IR Absorption Bands (cm⁻¹)

| Compound | v(C-H) aromatic | v(C=N), v(C=C) | v _{as} (NO ₂) | v _s (NO ₂) | Other Key Bands |
|----------------------------------|--------------------|------------------------|------------------------------------|-----------------------------------|----------------------------------|
| 2-Ethoxy-5-nitropyridine[2] | ~3100-3000 | ~1600, ~1570, ~1480 | ~1520 | ~1350 | ~1250 (C-O stretch) |
| 2-Methoxy-5-nitropyridine[3] | 3108, 3065 | 1605, 1573, 1485 | 1525 | 1348 | 1260 (C-O stretch) |
| 2-Chloro-5-nitropyridine | 3095, 3040 | 1595, 1560, 1470 | 1530 | 1355 | 740 (C-Cl stretch) |
| 2-Bromo-5-nitropyridine[4] | 3090, 3035 | 1590, 1555, 1465 | 1535 | 1352 | 680 (C-Br stretch) |
| 2-Hydroxy-5-nitropyridine[5] | ~3100-3000 | ~1610, ~1580, ~1490 | ~1540 | ~1340 | ~3400 (O-H stretch, broad) |

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

| Compound | λ _{max1} (nm) | ε ₁ (M ⁻¹ cm ⁻¹) | λ _{max2} (nm) | ε ₂ (M ⁻¹ cm ⁻¹) |
|--------------------------------|------------------------|--|------------------------|--|
| 2-Ethoxy-5-nitropyridine | ~225 | - | ~310 | - |
| 2-Amino-5-nitropyridine[6] | 224 | 15135 | 343 | 15849 |
| 2-Hydroxy-5-nitropyridine | ~220 | - | ~330 | - |

Table 5: Mass Spectrometry Data (Electron Ionization)

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|--|---------------------|-------------------------|
| 2-Ethoxy-5-nitropyridine | 168 | 140, 124, 94, 66 |
| 2-Ethoxypyridine | 123 | 95, 67 |
| 2-Hydroxy-5-nitropyridine ^[7] | 140 | 110, 94, 82, 66 |
| 2-Amino-5-nitropyridine | 139 | 109, 93, 81, 65 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 or 125 MHz, respectively. A spectral width of 240 ppm and a larger number of scans (1024-4096) were used due to the lower natural abundance of the ^{13}C isotope. Proton decoupling was employed to simplify the spectra to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture was then compressed in a pellet press under high pressure (8-10 tons) to form a thin, transparent pellet.

- Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The background spectrum of a pure KBr pellet was first recorded and subtracted from the sample spectrum. Data was collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

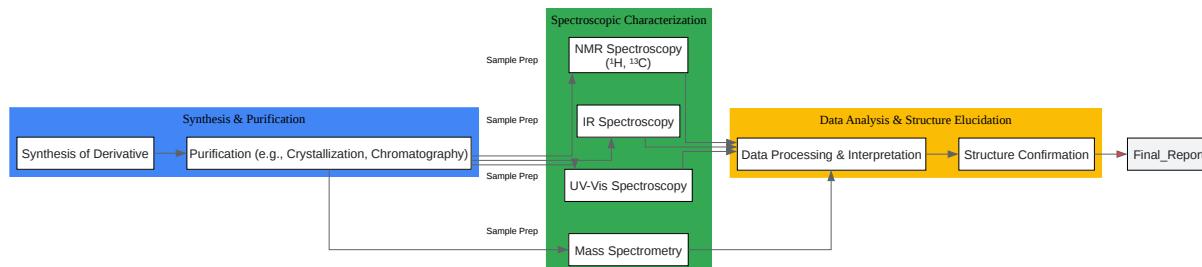
- Sample Preparation: A stock solution of the compound was prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.2 and 1.0.
- Data Acquisition: The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer from 200 to 800 nm. The solvent used for sample preparation was also used as the reference in the blank cuvette. The wavelengths of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) were determined.

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) was used to generate the mass spectra. In this method, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
- Data Acquisition: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer. The mass spectrum is a plot of the relative abundance of the ions versus their m/z values. The molecular ion peak (M^+) and the major fragment ions were identified.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel 2-substituted-5-nitropyridine derivative.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-ethoxy-5-nitropyridine** derivatives.

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